molecular formula C4H7FO2 B1304209 2-Fluoroisobutyric acid CAS No. 63812-15-7

2-Fluoroisobutyric acid

Cat. No. B1304209
CAS RN: 63812-15-7
M. Wt: 106.1 g/mol
InChI Key: NZDOWZQRNZLBOY-UHFFFAOYSA-N
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Description

2-Fluoroisobutyric acid is a molecular compound with the formula C4H7FO2 . It has an average mass of 106.096 Da and a monoisotopic mass of 106.043007 Da . It is also known by other names such as 2-Fluoro-2-methylpropanoic acid and Perfluoroisobutyric acid .


Synthesis Analysis

The synthesis of 2-Fluoroisobutyric acid involves the reaction of the corresponding 2-bromoisobutyric acid ester with hydrofluoric acid . Another method involves the reaction between 2-Fluoroacetone and Ethyl Chloroformate in the presence of a base such as Sodium Hydroxide or Potassium Carbonate .


Molecular Structure Analysis

The molecular structure of 2-Fluoroisobutyric acid consists of 4 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

2-Fluoroisobutyric acid chloride is synthesized from 2-fluoroisobutyric acid and oxalyl chloride . It is a reactant in the synthesis of 2-Fluoro-Acids, Esters, and amides from α-Dicyanoepoxides .


Physical And Chemical Properties Analysis

2-Fluoroisobutyric acid has a density of 1.1±0.1 g/cm3, a boiling point of 163.2±10.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 44.1±6.0 kJ/mol and a flash point of 52.5±19.0 °C . The compound has a molar refractivity of 22.3±0.3 cm3 .

Scientific Research Applications

Application: Synthesis of 2-Fluoro-Acids, Esters, and Amides from α-Dicyanoepoxides

  • Summary of the Application: 2-Fluoroisobutyric acid is used as a reactant in the synthesis of 2-Fluoro-Acids, Esters, and Amides from α-Dicyanoepoxides . These compounds have various applications in the field of organic chemistry.
  • Methods of Application or Experimental Procedures: The specific method involves the reaction of 2-Fluoroisobutyric acid with oxalyl chloride to produce 2-Fluoroisobutyric acid chloride. This compound is then used as a reactant in the synthesis of 2-Fluoro-Acids, Esters, and Amides from α-Dicyanoepoxides .
  • Results or Outcomes: The outcome of this process is the successful synthesis of 2-Fluoro-Acids, Esters, and Amides from α-Dicyanoepoxides . The specific yield and purity of the resulting compounds would depend on the exact conditions and parameters of the synthesis process.

Safety And Hazards

2-Fluoroisobutyric acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 2-Fluoroisobutyric acid are not mentioned in the sources retrieved, it is noted that the compound is used for proteomics research applications .

properties

IUPAC Name

2-fluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOWZQRNZLBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382325
Record name 2-Fluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroisobutyric acid

CAS RN

63812-15-7
Record name 2-Fluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Zehe, M Schmidt, R Siegel, K Kreger, V Daebel… - …, 2014 - pubs.rsc.org
… 2-Fluoroisobutyric acid chloride was synthesized from 2-fluoroisobutyric acid and oxalyl chloride. 2 g (18.8 mmol) of 2-fluoroisobutyric acid was dissolved in 30 mL of CH 2 Cl 2 (DCM). …
Number of citations: 13 pubs.rsc.org
GR Ott, N Asakawa, Z Lu, R Anand, RQ Liu… - Bioorganic & medicinal …, 2008 - Elsevier
… used to prepare compounds 28, 30, and 31 were synthesized from o-phenylenediamine and the corresponding carboxylic acids, 2,2-difluoropropanoic acid, and 2-fluoroisobutyric acid, …
Number of citations: 45 www.sciencedirect.com
P Soares, MS Gadd, J Frost, C Galdeano… - Journal of medicinal …, 2018 - ACS Publications
The von Hippel–Lindau tumor suppressor protein is the substrate binding subunit of the VHL E3 ubiquitin ligase, which targets hydroxylated α subunit of hypoxia inducible factors (HIFs) …
Number of citations: 123 pubs.acs.org
H Yang, M You, X Shu, J Zhen, M Zhu, T Fu… - European Journal of …, 2023 - Elsevier
A series of peptidomimetic compounds containing benzothiazolyl ketone and [2.2.1] azabicyclic ring was designed, synthesized and evaluated in the hope of obtaining potent oral 3CL …
Number of citations: 3 www.sciencedirect.com
AO Amanetoullah, MM Chaabouni… - Synthetic …, 1996 - Taylor & Francis
The opening of Ã-dicyanoepoxides by pyridine polyhdrofluoride yields polymerisable 2-fluorocyanoformyls which may be kept intact when diluated in dichloromethane or ether. These …
Number of citations: 12 www.tandfonline.com
RJM Goss, H Hong - Chemical Communications, 2005 - pubs.rsc.org
… ‡ 2-Fluoroisobutyric acid (95%) was purchased from Manchester Organics Limited. …
Number of citations: 19 pubs.rsc.org

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